GW 833972A hydrochloride-Bio-X
Overview
Description
GW 833972A hydrochloride-Bio-X is a selective CB2 receptor agonist . It has been shown to inhibit induced nerve depolarization and citric acid-induced cough in animal models . The compound is intended for research use only .
Molecular Structure Analysis
The molecular formula of GW 833972A hydrochloride-Bio-X is C18H14Cl2F3N5O . The molecular weight is 444.2 g/mol .Physical And Chemical Properties Analysis
The molecular weight of GW 833972A hydrochloride-Bio-X is 444.2 g/mol . The molecular formula is C18H14Cl2F3N5O .Scientific Research Applications
Hydrochloride Salts in Scientific Research
Hydrochloride salts are extensively utilized in various branches of science, including chemical synthesis, pharmaceuticals, and material science. The formation of hydrochloride salts is a common strategy to improve the solubility and stability of organic compounds, especially Active Pharmaceutical Ingredients (APIs). For instance, hydrochloride salts of basic drugs are prevalent due to their enhanced solubility in water, which significantly affects drug delivery and absorption (Perumalla & Sun, 2012).
Applications in Material Science
In material science, hydrochloride solutions are used for the solid-state protonation of various compounds to form novel functional materials. This approach is vital for the synthesis of hydrochloride salts of poorly ionizable bases, which could be challenging with conventional methods. Such methods have implications in the development of new materials with potential applications in electronics, photonics, and as catalysts (Perumalla & Sun, 2012).
Pharmaceutical Research
In pharmaceutical research, the conversion of drugs to their hydrochloride salt form is a widely adopted practice to enhance their pharmacokinetic properties. This includes improving their solubility, bioavailability, and stability, which are critical factors in drug development and therapeutic efficacy. The study and characterization of these salts, including their synthesis, stability, and solubility behavior, remain a significant area of research (Vepuri, Devarajegowda, & Soliman, 2016).
Environmental and Agricultural Applications
Hydrochloride salts and related compounds find applications in environmental and agricultural sciences. For example, biochar and hydrochar produced from waste biomasses through hydrothermal carbonization processes involve reactions with hydrochloric acid. These materials are studied for their potential in carbon sequestration, soil amendment, and as sorbents for pollutants, highlighting the interdisciplinary nature of hydrochloride-related research (Taskin et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-(3-chloroanilino)-N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N5O.ClH/c19-12-2-1-3-13(8-12)26-17-25-10-14(15(27-17)18(20,21)22)16(28)24-9-11-4-6-23-7-5-11;/h1-8,10H,9H2,(H,24,28)(H,25,26,27);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHSVFAUAKIVKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC=C(C(=N2)C(F)(F)F)C(=O)NCC3=CC=NC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2F3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746696 | |
Record name | 2-(3-Chloroanilino)-N-[(pyridin-4-yl)methyl]-4-(trifluoromethyl)pyrimidine-5-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
GW 833972A hydrochloride-Bio-X | |
CAS RN |
1092502-33-4 | |
Record name | GW-833972A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092502334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-Chloroanilino)-N-[(pyridin-4-yl)methyl]-4-(trifluoromethyl)pyrimidine-5-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GW833972A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GW-833972A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S22C7PYU3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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